molecular formula C21H23NO4 B13169371 Fmoc-alpha-methyl-DL-valine

Fmoc-alpha-methyl-DL-valine

Cat. No.: B13169371
M. Wt: 353.4 g/mol
InChI Key: AWEZXIRZNQCCNN-UHFFFAOYSA-N
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Description

Fmoc-alpha-methyl-DL-valine is a derivative of valine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the alpha-methyl-DL-valine. This protecting group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-DL-valine typically involves the protection of the amino group of alpha-methyl-DL-valine with the Fmoc group. This can be achieved by reacting alpha-methyl-DL-valine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.

Mechanism of Action

The primary mechanism of action of Fmoc-alpha-methyl-DL-valine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the alpha-methyl group, which can influence the steric properties and reactivity of the compound. This makes it a valuable building block in the synthesis of peptides with specific structural and functional properties .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid

InChI

InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

AWEZXIRZNQCCNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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